Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt
CAS No.: 119009-98-2
Cat. No.: VC0050379
Molecular Formula: C18H25BBr3KN6O3
Molecular Weight: 663.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119009-98-2 |
|---|---|
| Molecular Formula | C18H25BBr3KN6O3 |
| Molecular Weight | 663.05 |
| Standard InChI | InChI=1S/C18H24BBr3N6O3.K/c1-10(2)16-13(20)7-26(23-16)29-19(30-27-8-14(21)17(24-27)11(3)4)31-28-9-15(22)18(25-28)12(5)6;/h7-12H,1-6H3;/q-1;+1 |
| SMILES | [B-](ON1C=C(C(=N1)C(C)C)Br)(ON2C=C(C(=N2)C(C)C)Br)ON3C=C(C(=N3)C(C)C)Br.[K+] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt consists of a central boron atom bonded to three pyrazolyl rings, each featuring isopropyl groups at the 3-position and bromine atoms at the 4-position. The presence of these substituents significantly influences the electronic and steric properties of the compound, affecting its coordination behavior and reactivity. The structure incorporates a hydrogen atom attached to the boron center, which contributes to its unique chemical profile.
Physical and Chemical Properties
The compound presents as an off-white to light yellow powder with a melting point between 104-106°C . While specific solubility data is limited in the available research, it demonstrates characteristics typical of scorpionate ligands, including stability under standard laboratory conditions and compatibility with various solvents commonly used in organic synthesis and coordination chemistry.
The compound's reactivity is primarily determined by its ability to coordinate with metal ions through the nitrogen atoms of the pyrazolyl rings. This coordination capability is central to its applications in various chemical and biological systems, allowing it to form stable complexes with a range of metal centers.
Synthesis and Preparation
Synthetic Routes
The synthesis of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt typically involves the reaction of potassium borohydride with 3-isopropyl-4-bromopyrazole under carefully controlled conditions . This approach represents a specialized application of the general methods used to prepare scorpionate ligands, adapted to incorporate the specific substitution pattern of isopropyl and bromine groups on the pyrazolyl rings.
Reaction Conditions
According to the available research, the synthesis is typically conducted at temperatures between 125 and 180°C for approximately 15 hours under an inert atmosphere to prevent oxidation and ensure optimal yield . The reaction conditions must be carefully controlled to achieve the desired product with high purity. The documented yield for this synthesis is approximately 46%, indicating moderate efficiency in the production process .
Alternative Methods
While the potassium borohydride route is well-documented, alternative synthetic approaches may involve the reaction of highly reactive haloboranes with in situ formed pyrazolides under milder conditions. These variations in synthetic methodology offer potential advantages in terms of reaction conditions, yield, or scalability, though specific comparative data is limited in the available literature.
Chemical Reactivity
Coordination Chemistry
The primary reactivity of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt is defined by its behavior as a tridentate ligand in coordination chemistry. The compound readily forms complexes with various metal ions, with the nitrogen atoms of the pyrazolyl rings serving as the coordination sites. This coordination capability is the foundation for many of its applications in catalysis and other fields.
Substitution and Complexation Reactions
The compound participates in substitution and complexation reactions, particularly with transition metal ions. The resulting metal complexes exhibit diverse structural and electronic properties, influenced by both the nature of the metal center and the steric and electronic effects of the isopropyl and bromine substituents on the pyrazolyl rings.
Stability Considerations
While specific stability data is limited in the available research, the compound is generally handled and stored under standard laboratory conditions. Recommendations for storage include keeping the container tightly closed in a dry, cool, and well-ventilated place, separate from foodstuff containers or incompatible materials .
Applications in Biological Research
Enzyme Inhibition
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has demonstrated potential in enzyme inhibition studies. Research indicates that the compound and its metal complexes can modulate enzymatic activities through interactions with specific protein structures. This inhibitory effect is attributed to the compound's ability to coordinate with metal ions present in enzyme active sites or to introduce metal complexes that interact with crucial enzymatic components.
Research Findings
Research into the biological activity of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has shown promising results across multiple areas. The compound exhibits biological activity primarily through its ability to form stable complexes with metal ions, which can influence various cellular processes. These complexes may affect signal transduction pathways, enzyme function, or other biological mechanisms, contributing to the compound's potential therapeutic applications.
Applications in Material Science
Polymerization Initiator
In material science, Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has been explored as an initiator for polymerization reactions. Its role in these processes involves facilitating the formation of polymer chains with specific properties, potentially through coordination with metal catalysts or direct participation in reaction mechanisms.
Applications in Catalysis
Catalytic Systems
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt serves as a valuable component in catalytic systems, particularly through its ability to form complexes with catalytically active metal centers. These complexes can facilitate various chemical transformations, potentially with enhanced selectivity, efficiency, or adaptability compared to alternative catalytic approaches.
Comparative Analysis
Comparison with Related Compounds
Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt belongs to a broader family of scorpionate ligands, which includes variations in the substituents on the pyrazolyl rings and the central atom. While comprehensive comparative data is limited in the available literature, the specific substitution pattern of isopropyl and bromine groups likely confers distinct properties compared to related compounds, potentially influencing solubility, coordination behavior, and reactivity.
Structure-Activity Relationships
Current Research and Future Directions
Recent Advances
Current research on Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt continues to explore its potential across multiple disciplines. Recent studies have focused on expanding understanding of its coordination chemistry, investigating new metal complexes, and exploring applications in emerging areas of catalysis and materials science.
Future Research Opportunities
Future research directions may include detailed mechanistic studies of its catalytic activity, comprehensive investigation of structure-activity relationships, exploration of potential therapeutic applications based on its biological activity, and development of novel materials incorporating this compound or its derivatives. Additionally, optimization of synthetic methods to improve yield and purity represents an important practical consideration for advancing research in this field.
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